Cas no 84809-71-2 (2-propanol-1,1,1-d3)
2-propanol-1,1,1-d3 structure
Product Name:2-propanol-1,1,1-d3
CAS No:84809-71-2
MF:C3H8O
MW:63.1135063171387
CID:888195
PubChem ID:12213345
Update Time:2025-04-19
2-propanol-1,1,1-d3 Chemical and Physical Properties
Names and Identifiers
-
- 2-propanol-1,1,1-d3
- 1,1,1-trideuteriopropan-2-ol
- 84809-71-2
- 2-propanol-d3
- DTXSID30480715
- 2-Propanol-1,1,1-d3, 98 atom % D
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- Inchi: 1S/C3H8O/c1-3(2)4/h3-4H,1-2H3/i1D3
- InChI Key: KFZMGEQAYNKOFK-FIBGUPNXSA-N
- SMILES: OC(C)C([2H])([2H])[2H]
Computed Properties
- Exact Mass: 63.076345112g/mol
- Monoisotopic Mass: 63.076345112g/mol
- Isotope Atom Count: 3
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 4
- Rotatable Bond Count: 0
- Complexity: 10.8
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.3
- Topological Polar Surface Area: 20.2Ų
Experimental Properties
- Melting Point: -90 °C
- Boiling Point: 82 °C
- Flash Point: 12 °C
2-propanol-1,1,1-d3 Security Information
- Hazardous Material transportation number:UN 1219 3/PG 2
- Hazard Category Code: 11-36-67
- Safety Instruction: 7-16-24/25-26
-
Hazardous Material Identification:
2-propanol-1,1,1-d3 Related Literature
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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